5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride involves several steps. The starting materials typically include naphthalene derivatives and urea derivatives. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Scientific Research Applications
5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for labeling and detecting proteins . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents . In the industrial sector, this compound is used in the synthesis of various organic materials .
Mechanism of Action
The mechanism of action of 5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity is exploited in proteomics research to label and detect proteins .
Comparison with Similar Compounds
Similar compounds to 5-[3,3-Bis(2-methoxyethyl)ureido]naphthalene-1-sulfonyl chloride include other naphthalene derivatives and sulfonyl chloride-containing compounds. the unique combination of the ureido and sulfonyl chloride groups in this compound provides distinct reactivity and applications . Some similar compounds include:
- Naphthalene-1-sulfonyl chloride
- 3,3-Bis(2-methoxyethyl)urea
- Naphthalene derivatives with different substituents
Properties
Molecular Formula |
C17H21ClN2O5S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
5-[bis(2-methoxyethyl)carbamoylamino]naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C17H21ClN2O5S/c1-24-11-9-20(10-12-25-2)17(21)19-15-7-3-6-14-13(15)5-4-8-16(14)26(18,22)23/h3-8H,9-12H2,1-2H3,(H,19,21) |
InChI Key |
REVGJRHFHRSWES-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
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